molecular formula C12H8FNO3S B1437383 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 941868-40-2

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1437383
CAS No.: 941868-40-2
M. Wt: 265.26 g/mol
InChI Key: JHJGOCKCIFALME-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a thiazole derivative with 4-fluorobenzoyl chloride, followed by subsequent functional group transformations to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the thiazole ring may contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group but lacking the thiazole ring.

    2-Methylthiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the fluorobenzoyl substitution.

    Flubendazole: A compound with a similar fluorobenzoyl group and thiazole ring, used as an anthelmintic.

Uniqueness

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(4-fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3S/c1-6-14-9(12(16)17)11(18-6)10(15)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJGOCKCIFALME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210394
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-40-2
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid

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